2-Amino-1,3-propanediol-3-phosphate
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Overview
Description
2-Amino-1,3-propanediol-3-phosphate is an organic compound with the molecular formula C3H9NO5P.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-amino-1,3-propanediol-3-phosphate can be achieved through several synthetic routes. One common method involves the condensation of glycidol with a nitrile, followed by the rearrangement of the imidate obtained in a single pass by heating in an appropriate solvent and in the presence of a base . Another approach is the biotechnological conversion of glycerol to 2-amino-1,3-propanediol using recombinant Escherichia coli expressing specific enzymes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes often utilize fossil fuel-derived raw materials and involve multiple steps, including the use of dihydroxyacetone and ammonia . The biotechnological approach using glycerol as a starting material is also gaining traction due to its sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,3-propanediol-3-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to enhance reaction efficiency.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives used in pharmaceuticals, such as nonionic X-ray contrast agents and intermediates for drug synthesis . These products are of significant importance in the medical and chemical industries.
Scientific Research Applications
2-Amino-1,3-propanediol-3-phosphate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it serves as a precursor for the synthesis of biomolecules and as a reagent in enzymatic reactions . In medicine, it is used in the development of drugs for treating various conditions, including type 2 diabetes mellitus and multiple sclerosis . Additionally, it is employed in the production of nonionic X-ray contrast agents, which are crucial for medical imaging .
Mechanism of Action
The mechanism of action of 2-amino-1,3-propanediol-3-phosphate involves its interaction with specific molecular targets and pathways. For instance, in the biotechnological conversion process, the compound is synthesized through the transamination of dihydroxyacetone phosphate, facilitated by aminotransferase enzymes . This process is essential for the production of serinol, which is a key intermediate in various chemical syntheses .
Comparison with Similar Compounds
2-Amino-1,3-propanediol-3-phosphate can be compared with other similar compounds, such as 2-amino-2-methyl-1,3-propanediol and 2-amino-1,3-propanediol . While these compounds share similar structural features, this compound is unique due to its phosphate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific applications, such as the synthesis of nonionic X-ray contrast agents and pharmaceutical intermediates .
Similar Compounds
- 2-Amino-2-methyl-1,3-propanediol
- 2-Amino-1,3-propanediol
- 2-Nitro-1,3-propanediol
These compounds are used in various chemical and pharmaceutical applications, but this compound stands out due to its unique phosphate group and its role in the synthesis of high-value-added products .
Properties
CAS No. |
65929-04-6 |
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Molecular Formula |
C3H10NO5P |
Molecular Weight |
171.09 g/mol |
IUPAC Name |
(2-amino-3-hydroxypropyl) dihydrogen phosphate |
InChI |
InChI=1S/C3H10NO5P/c4-3(1-5)2-9-10(6,7)8/h3,5H,1-2,4H2,(H2,6,7,8) |
InChI Key |
WDWYJNPKBKWDBL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)(O)O)N)O |
Origin of Product |
United States |
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